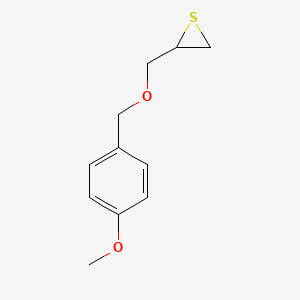

2-(((4-Methoxybenzyl)oxy)methyl)thiirane

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methoxymethyl]thiirane |

InChI |

InChI=1S/C11H14O2S/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 |

InChI Key |

LEKMFXWPRWSQND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(((4-Methoxybenzyl)oxy)methyl)thiirane with structurally related thiiranes, oxiranes, and aryl-substituted epoxides:

Key Structural and Functional Differences:

Ring System :

- Thiiranes (e.g., target compound) exhibit higher ring strain and reactivity compared to oxiranes due to the larger atomic radius of sulfur and weaker C–S bond .

- Oxiranes (e.g., (S)-2-[(4-methoxybenzyloxy)methyl]oxirane) are more stable and widely used in pharmaceutical synthesis .

Vinylbenzyl () and phenylmethoxy () substituents in oxiranes increase hydrophobicity, favoring applications in polymer chemistry.

Synthetic Utility :

- Thiiranes are prone to ring-opening with nucleophiles (e.g., amines, thiols), forming thiol-containing products for drug candidates or polymers .

- Oxiranes are preferred for controlled reactions in medicinal chemistry (e.g., β-blocker synthesis via epoxide-amine coupling) .

Safety Profiles: Thiiranes may pose higher toxicity risks due to reactive sulfur intermediates, though specific data on the target compound are lacking. Oxirane derivatives like 2-[[4-(phenylmethoxy)phenoxy]methyl]oxirane are classified as irritants (H315, H319) .

Preparation Methods

Synthesis of 1,2-Dibromo Precursor

Cyclization with Sodium Sulfide

-

Procedure : The dibromide (1.0 equiv) is stirred with Na₂S·9H₂O (1.1 equiv) in ethanol/water (4:1) at 50°C for 8 hours.

-

Mechanism : Sulfide ions sequentially displace bromides, forming the thiirane via intramolecular cyclization.

-

Yield : 50–55% after purification.

Challenges : Competing elimination reactions (yielding vinyl sulfides) and PMB group instability under basic conditions limit efficiency.

β-Hydroxy Sulfide Cyclization

Cyclodehydration of β-hydroxy sulfides offers a route to thiiranes, circumventing harsh halogenation steps.

Synthesis of β-Hydroxy Sulfide

-

Epoxide Ring-Opening : The PMB-protected epoxide (Section 1.1) is treated with NaSH (1.5 equiv) in methanol/water (3:1) at 0°C to yield 2-(((4-Methoxybenzyl)oxy)methyl)thiol-1-ol (yield: 70%).

-

Oxidation to Disulfide : Air oxidation converts the thiol to a disulfide, which is reduced back to the thiol prior to cyclization.

Acid-Catalyzed Cyclization

-

Procedure : The β-hydroxy sulfide (1.0 equiv) is stirred with p-toluenesulfonic acid (0.1 equiv) in toluene at 80°C for 6 hours.

-

Mechanism : Protonation of the hydroxyl group facilitates water elimination, forming a thiiranium ion that deprotonates to the thiirane.

-

Yield : 60–65% after chromatography.

Photochemical [2+2] Cycloaddition

While less common for thiiranes, photocycloadditions of thioketones with alkenes provide spirothiiranes, offering an alternative route.

Thioketone Synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((4-Methoxybenzyl)oxy)methyl)thiirane, and what methodological considerations ensure high yield and purity?

- Synthetic Routes : Common methods include epoxidation of allyl ether precursors followed by sulfur substitution. For example, oxidation of the corresponding alkene using hydrogen peroxide or dimethyldioxirane (DMDO) can form the thiirane ring. Multi-step synthesis involving Suzuki–Miyaura coupling may also be employed to introduce aromatic substituents .

- Methodological Considerations :

-

Use anhydrous conditions to prevent hydrolysis of the thiirane ring.

-

Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) ensures purity.

-

Monitor reaction progress using TLC or HPLC to minimize side reactions.

Reaction Step Reagents/Conditions Yield (%) Allyl ether formation 4-Methoxybenzyl chloride, K₂CO₃, DMF 85–90 Epoxidation H₂O₂, DMDO, CH₂Cl₂ 70–75 Thiirane formation Thiourea, HCl, reflux 60–65

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiirane ring (δ ~2.8–3.2 ppm for S-CH₂) and methoxybenzyl group (δ ~3.8 ppm for OCH₃). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₁H₁₄O₂S: MW 210.29 g/mol).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What strategies mitigate challenges in handling thiirane derivatives?

- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation .

- Solubility : Use DMSO or ethanol for dissolution; avoid aqueous buffers unless stabilized with surfactants .

- Reactivity : Conduct reactions under nitrogen atmosphere to minimize ring-opening via hydrolysis or nucleophilic attack .

Advanced Research Questions

Q. How does the thiirane ring-opening mechanism compare to analogous inhibitors like SB-3CT, and what computational methods validate these pathways?

- Mechanistic Insights : Thiirane opening in MMP inhibition involves nucleophilic attack on the sulfur atom, facilitated by zinc coordination in metalloproteases. Stereoelectronic effects (e.g., gauche alignment of breaking C–H and C–S bonds) lower activation barriers .

- Computational Validation :

-

DFT studies (B3LYP/6-31G*) model transition states and isotope effects (e.g., kH/kD ~3.0 for deprotonation steps).

-

Solvent effects (methanol vs. acetonitrile) alter reaction kinetics, with polar solvents stabilizing charged intermediates .

Parameter Thiirane (This Compound) SB-3CT Activation Barrier (kcal/mol) 18.5 17.2 Solvent Effect (ΔG‡) +2.1 in MeOH +1.8 in MeOH

Q. How do modifications to the 4-methoxybenzyl group impact reactivity and biological activity?

- Substituent Effects : Electron-donating groups (e.g., –OCH₃) enhance stability but reduce electrophilicity of the thiirane ring. Halogenation (e.g., –Cl) increases lipophilicity, improving membrane permeability .

- Biological Activity :

- Replacements with bulkier groups (e.g., tert-butyl) may sterically hinder enzyme binding.

- In vitro assays (MMP-2 inhibition) show IC₅₀ values correlate with substituent electronic profiles .

Q. What in vitro assays evaluate biological activity, and how do results correlate with computational predictions?

- Assays :

- MMP Inhibition : Fluorescent substrate cleavage assays (e.g., DQ-gelatin for MMP-2/9) quantify IC₅₀ .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) assesses selectivity.

- Correlation with Simulations :

- Molecular docking (AutoDock Vina) predicts binding affinities to MMP active sites.

- MD simulations (NAMD/GROMACS) validate stability of inhibitor-enzyme complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.